molecular formula C7H11NO B11924903 Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]

Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]

Katalognummer: B11924903
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: IMDVOHGFZKJWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[cyclopropane-1,6-7oxa2azabicyclo[221]heptane] is a unique organic compound characterized by its spirocyclic structure This compound contains a cyclopropane ring fused to a bicyclic system that includes an oxygen and nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a cyclopropane derivative with a bicyclic precursor under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms within the structure.

    Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the spirocyclic structure is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials and polymers with unique properties.

Wirkmechanismus

The mechanism by which Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in the attached rings and functional groups.

    Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with a different bicyclic system attached to the cyclopropane ring.

Uniqueness

Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic framework. This combination of heteroatoms and the specific ring structure provides distinct chemical and biological properties that are not commonly found in other spirocyclic compounds.

Eigenschaften

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

spiro[7-oxa-2-azabicyclo[2.2.1]heptane-6,1'-cyclopropane]

InChI

InChI=1S/C7H11NO/c1-2-7(1)3-5-4-8-6(7)9-5/h5-6,8H,1-4H2

InChI-Schlüssel

IMDVOHGFZKJWAY-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC3CNC2O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.